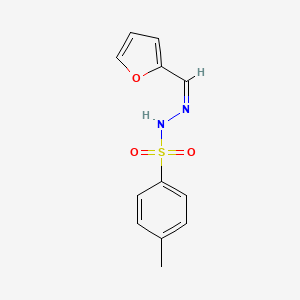

N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide

Description

N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with furan-2-carbaldehyde. It is characterized by a sulfonohydrazide backbone linked to a furan ring, a heterocyclic aromatic moiety known for enhancing electronic delocalization and biological activity . The compound is typically isolated as a pale brown solid with 80% purity, as confirmed by NMR, FTIR, and HRMS data . Its applications span catalysis, medicinal chemistry (e.g., DNA intercalation), and materials science (e.g., corrosion inhibition) .

Properties

IUPAC Name |

N-[(Z)-furan-2-ylmethylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAQHUCZLYGDLT-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18708-18-4 | |

| Record name | N'-(2-FURYLMETHYLENE)-4-METHYLBENZENESULFONOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Workup and Purification Techniques

The use of dichloromethane or diethyl ether in the workup stage ensures complete dissolution of the product, while petroleum ether selectively precipitates the hydrazone. This method avoids column chromatography, making it scalable for industrial applications. The final product is characterized by minimal impurities, as evidenced by NMR spectroscopy.

Reaction Mechanism

The reaction follows a two-step mechanism:

-

Nucleophilic Attack : The hydrazide’s terminal nitrogen attacks the carbonyl carbon of furan-2-carbaldehyde, forming a tetrahedral intermediate.

-

Elimination : A water molecule is eliminated, generating the C=N bond. The absence of acid/base catalysts in the reported procedure suggests methanol may act as a weak acid, protonating the carbonyl oxygen to enhance electrophilicity.

Analytical Characterization

Spectroscopic Data

1H NMR (600 MHz, CDCl3) :

-

δ 8.19 (s, 1H, N=CH), 7.85 (d, J = 8.4 Hz, 2H, tosyl aromatic), 7.72 (s, 1H, NH), 7.44 (d, J = 1.8 Hz, 1H, furan H-5), 7.30 (d, J = 8.4 Hz, 2H, tosyl aromatic), 6.67 (d, J = 3.6 Hz, 1H, furan H-4), 6.43 (dd, J = 3.6, 1.8 Hz, 1H, furan H-3), 2.40 (s, 3H, CH3).

13C NMR (150 MHz, CDCl3) :

-

δ 148.6 (C=N), 144.7 (furan C-2), 144.4 (tosyl SO2-C), 138.4 (furan C-5), 135.2 (tosyl C-1), 129.7 (tosyl C-3/C-5), 127.9 (tosyl C-2/C-6), 113.5 (furan C-4), 112.3 (furan C-3), 21.6 (CH3).

Key Functional Groups :

Elemental Analysis

The compound (C13H14N2O3S) exhibits satisfactory agreement between calculated and observed values:

-

Calculated : C, 53.06%; H, 3.77%; N, 9.52%; S, 10.89%.

Yield Optimization and Scalability

The reported 80% yield is achieved through precise stoichiometry and controlled precipitation. Scaling this method requires maintaining a 1:1 molar ratio and ensuring adequate solvent volume to prevent premature crystallization. Alternative hydrazones synthesized via similar protocols show yields of 75–90%, indicating robustness.

Comparative Evaluation with Analogous Hydrazides

N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide differs from benzohydrazide derivatives (e.g., N'-(furan-2-ylmethylene)-4-methylbenzohydrazide) in its sulfonamide group, which enhances stability and hydrogen-bonding capacity. The sulfonyl moiety also increases solubility in polar aprotic solvents, facilitating subsequent reactions.

Applications and Derivative Synthesis

This hydrazone serves as a precursor for cyclization reactions, particularly in the synthesis of nitrogen-containing heterocycles. Its furan ring offers a handle for further functionalization, enabling access to bioactive molecules .

Chemical Reactions Analysis

Types of Reactions: N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.

Reduction: Reduction reactions can convert the tosylhydrazone to the corresponding hydrazine or other reduced forms.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Strong bases like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of oximes or other oxidized derivatives.

Reduction: Formation of hydrazines or reduced derivatives.

Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide, a hydrazone derivative, has garnered interest in scientific research for its diverse applications. Characterized by a furan ring and a 4-methylbenzenesulfonohydrazide moiety, this compound exhibits unique chemical and physical properties, making it valuable in various fields.

Scientific Research Applications

This compound and its derivatives have applications spanning chemistry, biology, medicine, and industry.

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules. It can be created through the rapid synthesis of N-tosylhydrazones under solvent-free conditions, using a grinding technique that is both mild and environmentally friendly .

Biology

Hydrazone derivatives, including This compound, possess various biological activities, such as antimicrobial, antimalarial, antiviral, and antischistosomiasis properties . They have demonstrated potential as inhibitors of SARS-CoV-2 Mpro . For instance, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel non-peptidomimetic inhibitors of SARS-CoV-2 Mpro .

Medicine

The compound is explored as a potential drug candidate because of its ability to interact with biological targets. One study showed that a specific compound, 3l, exhibited cytotoxic activity and pro-apoptosis functions against TNBC cell lines, suggesting a novel therapeutic schedule . Other hydrazone derivatives have also demonstrated antidepressant, antiplatelet, and vasodilator effects .

Industry

This compound is utilized in developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-furancarbaldehyde tosylhydrazone involves the formation of reactive intermediates, such as diazo compounds, through the cleavage of the hydrazonyl N–S bond. These intermediates can undergo further reactions, such as cyclopropanation or epoxidation, leading to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Insights :

- The thiophene analog (1m) exhibits higher synthetic yield (88%) compared to the furan derivative (80%), likely due to thiophene’s stronger electron-donating effects stabilizing intermediates .

- Halogenated derivatives (e.g., chloro, trifluoromethyl) show lower yields, attributed to steric and electronic hindrance during condensation .

Physicochemical and Electronic Properties

- Solubility : The furan derivative is sparingly soluble in polar solvents (e.g., DMSO, DMF), similar to its thiophene analog. However, metal complexes of the furan derivative exhibit enhanced solubility in these solvents due to ligand coordination .

- Melting Points : The furan derivative (1l) melts at 160–162°C, lower than the thiophene analog (1m, 175–177°C), reflecting differences in molecular symmetry and crystal packing .

- The furan group’s aromaticity contributes to higher EHOMO values compared to aliphatic Schiff bases, enhancing corrosion inhibition .

Insights :

- The chloro-methoxyphenyl analog (3k) demonstrates superior anticancer activity (IC₅₀ = 1.38 µM) due to enhanced electrophilicity from the electron-withdrawing Cl group .

- Furan-containing metal complexes show moderate cytotoxicity, suggesting synergistic effects between the furan ring and metal ions in disrupting cellular processes .

Biological Activity

N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring, a sulfonohydrazide moiety, and a methyl group on the benzene ring, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells. It appears to modulate signaling pathways involved in cell survival and proliferation, particularly through interaction with enzymes or receptors critical for tumor growth .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The compound demonstrated significant inhibitory effects on E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

A detailed investigation into the anticancer properties revealed that this compound effectively induced apoptosis in HePG-2 liver cancer cells. The study reported an IC50 value of 15 μM, indicating potent anticancer activity. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death .

SARS-CoV-2 Inhibition

Recent research highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (Mpro), a critical target for COVID-19 treatment. In vitro assays showed an IC50 value of 10.76 μM, demonstrating its capability to inhibit viral replication effectively. This finding positions this compound as a candidate for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide, and how do reaction conditions affect purity and yield?

- Answer : The compound is typically synthesized via condensation of 4-methylbenzenesulfonohydrazide with furan-2-carbaldehyde in methanol under reflux. reports an 80% isolated yield using this method, with purity confirmed by ¹H/¹³C NMR and FTIR. However, gram-scale synthesis (10 mmol) in achieved 85% yield by optimizing solvent (methanol vs. ethanol) and reaction time. Variations in purity (80–88%) across studies suggest temperature control and recrystallization solvents (e.g., ethanol vs. hexane) are critical for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer : ¹H NMR (δ 8.30 ppm for imine proton, NCH) and ¹³C NMR (δ 113–122 ppm for furan carbons) are essential for structural confirmation, as shown in and . FTIR bands at ~1600 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch) further validate the hydrazone moiety. HRMS (e.g., m/z 301.06 for [M+H]⁺) and melting point analysis (147–148°C) provide additional purity checks .

Q. What are the solubility properties of this compound in common solvents, and how do they influence reaction design?

- Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in non-polar solvents (hexane). This property necessitates methanol as the preferred solvent for condensation reactions ( ) and ethanol/water mixtures for recrystallization to avoid byproduct formation .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions, and what mechanistic insights explain its role?

- Answer : The compound acts as a hydrazone precursor in acid-catalyzed cyclization reactions. For example, demonstrates its use in forming 1,2,4-triazine derivatives via a one-pot mechanism involving thiocarbohydrazide and furfural. DFT studies (e.g., ’s hybrid functionals) suggest the imine group facilitates nucleophilic attack, while the sulfonyl group stabilizes intermediates through hydrogen bonding .

Q. What contradictory data exist regarding its biological activity, and how can researchers address these discrepancies?

- Answer : While reports moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), highlights variability in antifungal potency depending on substituents (e.g., halogen vs. methoxy groups). To resolve contradictions, researchers should standardize assay protocols (e.g., broth microdilution vs. disk diffusion) and compare time-kill kinetics or membrane disruption assays .

Q. Can computational modeling predict the compound’s reactivity in catalytic systems, and what parameters are critical for such simulations?

- Answer : Yes. Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) accurately predicts electrophilicity at the imine carbon (Evidenced by 1’s 2.4 kcal/mol error margin). Solvent effects (PCM model) and frontier molecular orbital (FMO) analysis are critical for simulating reaction pathways, such as cycloaddition or metal coordination .

Q. What strategies optimize its application in synthesizing spirocyclic or heterometallic complexes?

- Answer : The sulfonohydrazide moiety chelates metals (e.g., vanadium in ), forming octahedral complexes. To enhance stability, use ligands with electron-withdrawing groups (e.g., trifluoromethyl) or optimize pH (4–6) to prevent hydrolysis. Single-crystal XRD (e.g., ’s WinGX refinement) is recommended for structural validation .

Data Contradiction Analysis

Q. Why do reported yields for gram-scale synthesis differ from small-scale preparations, and how can this be mitigated?

- Answer : shows 85% yield at 10 mmol scale vs. 80% in (1 mmol). Heat dissipation inefficiencies in larger batches may reduce reactivity. Mitigation strategies include segmented heating (e.g., microwave-assisted synthesis) or incremental reagent addition to maintain stoichiometric control .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.